molecular formula C10H6N2O B2842361 3-Hydroxyquinoline-8-carbonitrile CAS No. 219817-33-1

3-Hydroxyquinoline-8-carbonitrile

Cat. No. B2842361
CAS RN: 219817-33-1
M. Wt: 170.171
InChI Key: BDIARZILFJGEDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyquinoline-8-carbonitrile is a chemical compound with the molecular weight of 170.17 . It is a powder at room temperature . The IUPAC name for this compound is 3-hydroxy-8-quinolinecarbonitrile .


Physical And Chemical Properties Analysis

3-Hydroxyquinoline-8-carbonitrile is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-Hydroxyquinoline-8-carbonitrile, focusing on six unique fields:

Anticancer Research

3-Hydroxyquinoline-8-carbonitrile has shown promise in anticancer research due to its ability to inhibit the growth of cancer cells. Its mechanism involves the disruption of cellular processes critical for cancer cell proliferation and survival. Studies have demonstrated its efficacy against various cancer cell lines, making it a potential candidate for developing new anticancer therapies .

Antimicrobial Agents

This compound exhibits significant antimicrobial properties, making it useful in the development of new antibiotics. It has been found effective against a range of bacterial and fungal pathogens. The ability to inhibit microbial growth positions it as a valuable tool in combating antibiotic-resistant strains .

Neuroprotection

3-Hydroxyquinoline-8-carbonitrile has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its role as an iron chelator helps in reducing oxidative stress and neuronal damage, offering potential therapeutic benefits for neuroprotection .

Metal Chelation

The compound’s strong metal-chelating properties are utilized in various scientific applications, including the treatment of metal poisoning and the development of metal-based drugs. Its ability to bind with metals like iron and copper makes it useful in both medical and environmental contexts .

Antiviral Research

Research has shown that 3-Hydroxyquinoline-8-carbonitrile possesses antiviral activity, making it a candidate for developing treatments against viral infections. Its mechanism involves the inhibition of viral replication, which is crucial for controlling the spread of viruses .

Fluorescent Probes

In analytical chemistry, 3-Hydroxyquinoline-8-carbonitrile is used as a fluorescent probe due to its ability to emit fluorescence upon binding with certain metal ions. This property is exploited in various diagnostic and imaging applications, allowing for the detection and quantification of metal ions in biological and environmental samples .

These applications highlight the versatility and potential of 3-Hydroxyquinoline-8-carbonitrile in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Quinoline Heterocycles: Synthesis and Bioactivity

Safety and Hazards

The safety information available indicates that 3-Hydroxyquinoline-8-carbonitrile has some hazards associated with it. The pictograms indicate a GHS07 signal word warning . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Quinoline derivatives, including 3-Hydroxyquinoline-8-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could be further exploited for therapeutic applications in the future . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

properties

IUPAC Name

3-hydroxyquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-3-1-2-7-4-9(13)6-12-10(7)8/h1-4,6,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIARZILFJGEDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyquinoline-8-carbonitrile

CAS RN

219817-33-1
Record name 3-hydroxyquinoline-8-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.